(1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC13628698
Molecular Formula: C6H7ClOS
Molecular Weight: 162.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7ClOS |
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Molecular Weight | 162.64 g/mol |
IUPAC Name | (1S)-1-(5-chlorothiophen-3-yl)ethanol |
Standard InChI | InChI=1S/C6H7ClOS/c1-4(8)5-2-6(7)9-3-5/h2-4,8H,1H3/t4-/m0/s1 |
Standard InChI Key | XROBASKSBLIYFH-BYPYZUCNSA-N |
Isomeric SMILES | C[C@@H](C1=CSC(=C1)Cl)O |
SMILES | CC(C1=CSC(=C1)Cl)O |
Canonical SMILES | CC(C1=CSC(=C1)Cl)O |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
(1S)-1-(5-Chlorothiophen-3-yl)ethan-1-ol possesses a thiophene ring—a five-membered heterocycle with one sulfur atom—substituted at the 3-position with an ethanol group and at the 5-position with a chlorine atom. The molecular formula is C₆H₇ClOS, with a molecular weight of 162.64 g/mol . The chiral center at the ethanol moiety (C1) confers stereoselectivity, with the (1S)-configuration defined by the Cahn-Ingold-Prelog priority rules.
The spatial arrangement of the hydroxyl group relative to the thiophene ring influences intermolecular interactions, such as hydrogen bonding and π-stacking. Computational modeling suggests that the (1S)-enantiomer adopts a conformation where the hydroxyl group projects away from the chlorine atom, minimizing steric hindrance .
Spectroscopic Characterization
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NMR Spectroscopy: Proton NMR of the racemic mixture reveals a doublet for the hydroxyl proton (δ 1.5 ppm, exchangeable), a quartet for the methine proton adjacent to the hydroxyl (δ 4.2 ppm), and aromatic protons on the thiophene ring (δ 6.8–7.1 ppm) .
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Chiral Analysis: Enantiomeric excess can be determined via chiral HPLC using cellulose-based columns (e.g., Chiralpak IC), with the (1S)-enantiomer typically eluting earlier than its (1R)-counterpart due to differential interactions with the stationary phase .
Synthesis and Enantioselective Production
Asymmetric Reduction of Prochiral Ketones
The most viable route to (1S)-1-(5-chlorothiophen-3-yl)ethan-1-ol involves the enantioselective reduction of 1-(5-chlorothiophen-3-yl)ethanone. Catalytic hydrogenation with chiral ligands, such as (S)-BINAP-Ru complexes, achieves enantiomeric excesses >90% under optimized conditions :
Key Reaction Parameters:
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Pressure: 50–100 bar H₂
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Temperature: 60–80°C
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Solvent: Isopropanol or toluene
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Catalyst Loading: 0.5–1 mol%
Resolution of Racemic Mixtures
Alternative methods include kinetic resolution using lipases (e.g., Candida antarctica Lipase B), which selectively acylates one enantiomer. For example, vinyl acetate can be used as an acyl donor, yielding the (1S)-alcohol with >80% ee after hydrolysis .
Physicochemical Properties
Property | Value/Range | Source |
---|---|---|
Molecular Weight | 162.64 g/mol | |
Melting Point | Not reported (racemic) | |
Boiling Point | 245–250°C (estimated) | |
Solubility in Water | Low (<1 g/L) | |
LogP (Octanol-Water) | 2.1 ± 0.3 |
The (1S)-enantiomer exhibits similar solubility and partition coefficients to the racemic mixture but may differ in crystalline packing, as evidenced by divergent melting points in analogous chiral compounds .
Applications in Pharmaceutical and Material Science
Drug Intermediate
Thiophene derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to benzene. The (1S)-enantiomer serves as a precursor to:
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Kinase Inhibitors: Chiral alcohols enhance selectivity for ATP-binding pockets in kinases .
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Antimicrobial Agents: Chlorothiophenes exhibit activity against Gram-positive bacteria, with enantiomers differing in MIC values by up to 10-fold .
Liquid Crystals
The planar thiophene ring and chiral center make this compound a candidate for ferroelectric liquid crystals. Studies on analogous structures show helical twisting powers of 10–15 μm⁻¹, suitable for display technologies .
Future Directions
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Catalyst Development: Designing immobilized chiral catalysts to improve recyclability.
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Biological Profiling: Comparative studies of (1S) vs. (1R) enantiomers in disease models.
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Green Chemistry: Solvent-free asymmetric reductions using microwave irradiation.
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